3-oxo-N-phenethyl-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, a phenylethyl group, and a carboxamide functional group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction . The pyrazole ring is then introduced through a cyclization reaction involving appropriate hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes . This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenyl)-4-quinolinecarboxylic acid
- 2-(4-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide
- 8-Hydroxyquinoline derivatives
Uniqueness
2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific combination of functional groups and its pyrazoloquinoline core. This structure imparts distinct biological activities and chemical reactivity, setting it apart from other quinoline derivatives .
Properties
Molecular Formula |
C26H22N4O2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-17-7-10-20(11-8-17)30-26(32)22-16-28-23-12-9-19(15-21(23)24(22)29-30)25(31)27-14-13-18-5-3-2-4-6-18/h2-12,15-16,29H,13-14H2,1H3,(H,27,31) |
InChI Key |
OCFQJJPCXDOADH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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